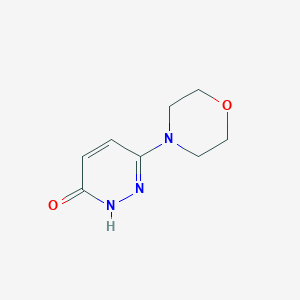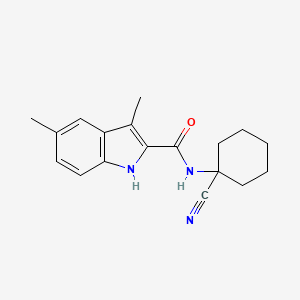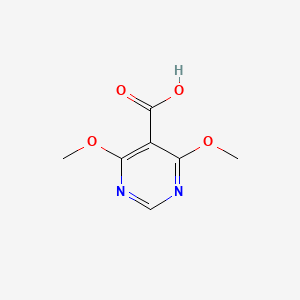
Ethyl 4-(2-((2-methoxybenzyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including an ethyl ester, a methoxybenzyl amine, and a pyridazine ring. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Synthesis Analysis
While the exact synthesis of this compound is not documented, it would likely involve several steps, including the formation of the pyridazine ring, the introduction of the methoxybenzyl amine group, and the formation of the ethyl ester .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the pyridazine ring. The presence of the ethyl ester and the methoxybenzyl amine could potentially influence the overall shape and properties of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would be determined by its functional groups. For example, the ethyl ester could undergo hydrolysis to form a carboxylic acid and an alcohol, while the methoxybenzyl amine could participate in a variety of reactions, including condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the presence of its functional groups. For example, the ethyl ester and the methoxybenzyl amine could influence its solubility, while the pyridazine ring could influence its stability .Wissenschaftliche Forschungsanwendungen
Synthesis and Anticancer Evaluation
The compound has been involved in the synthesis and evaluation of its anticancer potential. For example, derivatives of 4-amino-3-p-methoxybenzyl-5-oxo-4,5-dihydro-1,2,4-triazol-1-yl-acetic acid ethyl ester have been prepared and screened for anticancer activity against a panel of 60 cell lines derived from nine cancer types. These efforts indicate the utility of such compounds in developing potential anticancer agents (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Antibacterial and Antioxidant Studies
Compounds synthesized from ethyl 4-((2-hydroxy-3-methoxybenzylidene)amino)benzoate have exhibited significant antibacterial ability against both gram-negative and gram-positive bacteria. These findings are crucial for the development of new antibacterial agents. Additionally, some compounds demonstrated profound antioxidant potential, indicating their possible use in combating oxidative stress (Shakir, Saoud, & Hussain, 2020).
Synthesis of Lignan Conjugates
Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds have been synthesized and evaluated for their antimicrobial and antioxidant activities. These studies provide insights into the potential pharmaceutical applications of such compounds, highlighting their relevance in medicinal chemistry (Raghavendra et al., 2016).
Docking Studies and Antimicrobial Evaluation
Ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates have been synthesized and subjected to docking studies and antimicrobial evaluation. This research underscores the compound's role in discovering new antimicrobial agents, contributing to the fight against resistant microbial strains (Spoorthy, Kumar, Rani, & Ravindranath, 2021).
Eigenschaften
IUPAC Name |
ethyl 4-[2-[(2-methoxyphenyl)methylamino]-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O6/c1-3-31-23(29)22-19(13-21(28)26(25-22)17-10-5-4-6-11-17)32-15-20(27)24-14-16-9-7-8-12-18(16)30-2/h4-13H,3,14-15H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWDPQRBVVSPOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NCC2=CC=CC=C2OC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-((2-methoxybenzyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(3-Methoxyphenyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2647009.png)


![(Z)-3-[4-(4-Tert-butylphenoxy)-3-nitrophenyl]-2-cyano-N-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B2647016.png)

![N-methyl-N-{[1-(2-phenylethyl)-1H-benzimidazol-2-yl]methyl}acetamide](/img/structure/B2647019.png)

![2-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2647025.png)

![1-(3-Chloro-4-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2647027.png)

![N-[2-[2-(Dimethylamino)-4-methyl-1,3-thiazol-5-yl]ethyl]but-2-ynamide](/img/structure/B2647029.png)

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2647032.png)